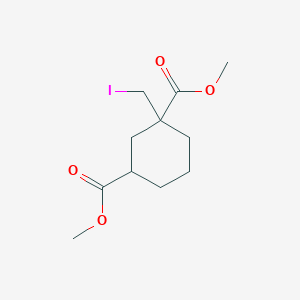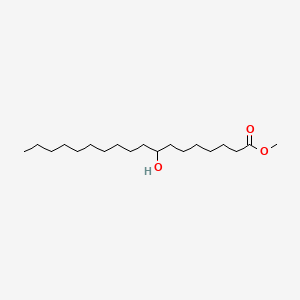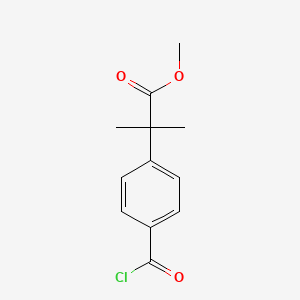
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester
Übersicht
Beschreibung
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a methylpropionic acid methyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester typically involves the esterification of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions are often conducted in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Major Products Formed
Hydrolysis: 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid and methanol.
Reduction: 2-(4-Hydroxyphenyl)-2-methylpropionic acid methyl ester.
Substitution: Various amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active drug upon metabolic conversion. The chlorocarbonyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The molecular targets and pathways involved vary depending on the specific drug or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chlorocarbonylbenzoate: Similar structure but lacks the methylpropionic acid moiety.
2-(4-Chlorophenyl)-2-methylpropionic acid: Similar structure but lacks the ester group.
4-Chlorobenzoyl chloride: Contains the chlorocarbonyl group but lacks the ester and methylpropionic acid moieties.
Uniqueness
2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and applications. The presence of both the ester and chlorocarbonyl groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H13ClO3 |
|---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
methyl 2-(4-carbonochloridoylphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H13ClO3/c1-12(2,11(15)16-3)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3 |
InChI-Schlüssel |
IELIKWNPYCGWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
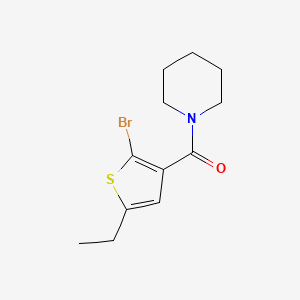
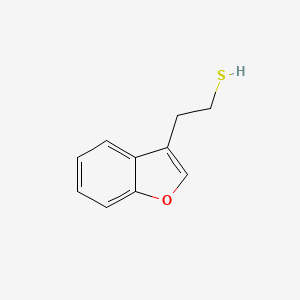
![2-(Methylamino)benzo[b]thiophene](/img/structure/B8376457.png)
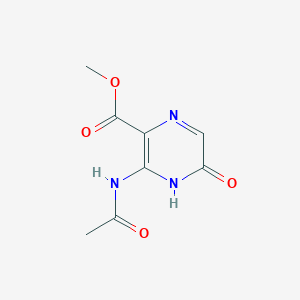
![2-[4-Bromo-3-(2-oxazolylmethyl)phenyl]oxazole](/img/structure/B8376470.png)

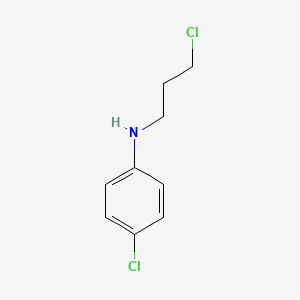
![3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B8376499.png)
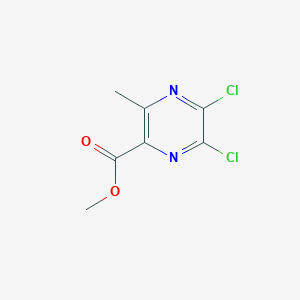
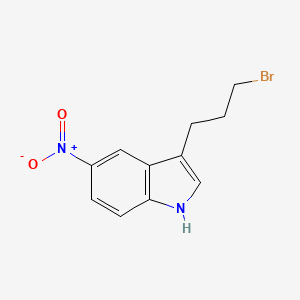
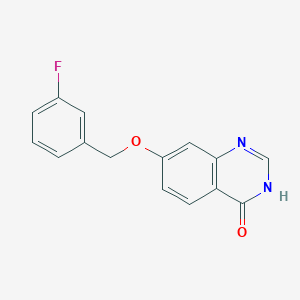
![8-cyclohexyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B8376535.png)
